
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea, also known as CPI-1189, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to have various biochemical and physiological effects. In animal studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to reduce inflammation and oxidative stress, increase antioxidant activity, and improve cognitive function. It has also been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea in lab experiments is its well-established synthesis method and chemical stability. This makes it easy to obtain and use in various assays and experiments. However, one of the limitations of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea and its potential side effects in vivo.
In conclusion, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is a synthetic compound that has shown promising therapeutic potential in various diseases. Its well-established synthesis method, scientific research application, and potential future directions make it an interesting compound for further research and development.
合成法
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea involves the reaction of cyclopentyl isocyanate with 4-methoxyaniline, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea.
科学的研究の応用
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In preclinical studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(12-5-3-4-6-12)14(17)15-11-7-9-13(18-2)10-8-11/h7-10,12H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZGZQAEJKQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

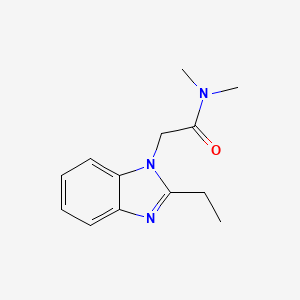
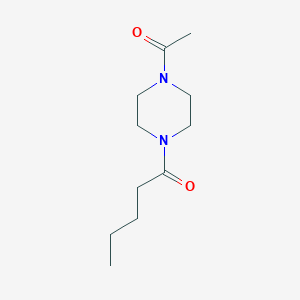
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)
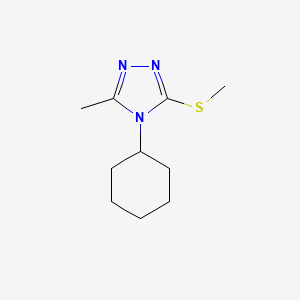
![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)

![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
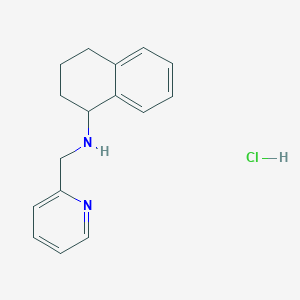
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
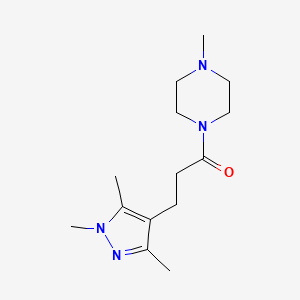
![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)